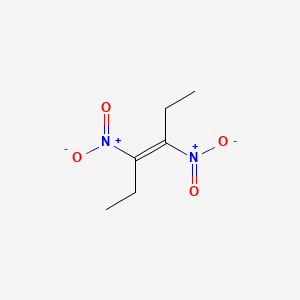
3,4-Dinitro-3-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dinitro-3-hexene is an organic compound with the molecular formula C6H10N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the third and fourth carbon atoms of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitro-3-hexene involves the reaction of 1-chloro-1-nitropropane with potassium hydroxide in an aqueous solution. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is maintained at a temperature between 0°C and 10°C using an ice-salt bath. Concentrated hydrochloric acid is added dropwise until the solution reaches a pH of 9, resulting in the formation of a deep-green oily layer. This layer is then washed with a warm potassium hydroxide solution and recrystallized from ethanol to obtain pure this compound as light-yellow needles .
Industrial Production Methods
While the detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate safety measures to meet industrial demands. The key considerations include maintaining reaction temperatures, handling hazardous materials with caution, and ensuring proper waste disposal.
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitro-3-hexene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 3,4-diamino-3-hexene.
Substitution: Formation of substituted hexenes with various functional groups.
Scientific Research Applications
3,4-Dinitro-3-hexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dinitro-3-hexene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates. The compound can also undergo nucleophilic substitution, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dinitro-2-butene: Similar structure with nitro groups on a butene chain.
1,3-Dinitrobenzene: Aromatic compound with nitro groups on a benzene ring.
3,4-Dinitro-1-butene: Similar structure with nitro groups on a butene chain.
Uniqueness
3,4-Dinitro-3-hexene is unique due to its specific positioning of nitro groups on a hexene chain, which imparts distinct reactivity and properties compared to other nitroalkenes and nitroaromatic compounds. This uniqueness makes it valuable for specialized applications in synthetic chemistry and research.
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(E)-3,4-dinitrohex-3-ene |
InChI |
InChI=1S/C6H10N2O4/c1-3-5(7(9)10)6(4-2)8(11)12/h3-4H2,1-2H3/b6-5+ |
InChI Key |
KQIWPQXBIFDSMD-AATRIKPKSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\[N+](=O)[O-])/[N+](=O)[O-] |
Canonical SMILES |
CCC(=C(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


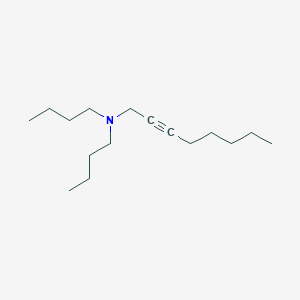
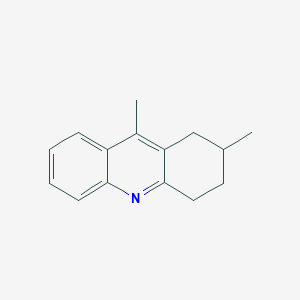
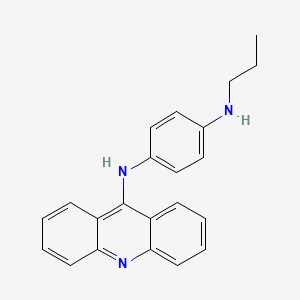
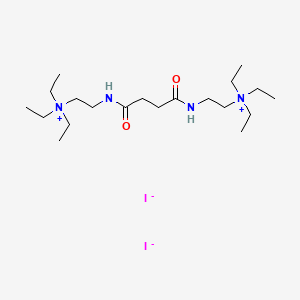
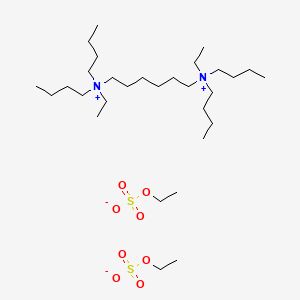
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
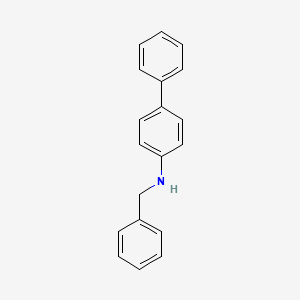
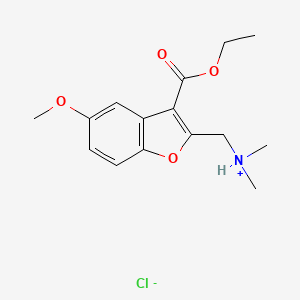
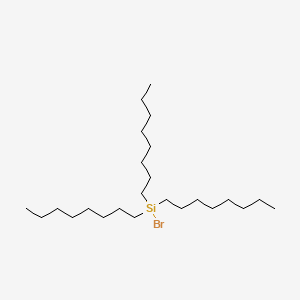
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)

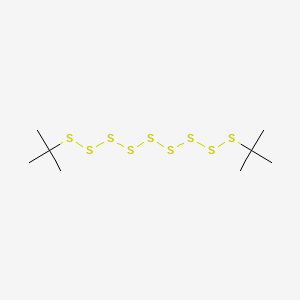
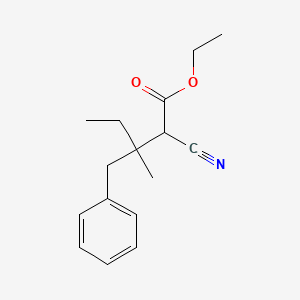
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
